

Technical Guide: Fmoc-Asu(OtBu)-OH for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Asu(OtBu)-OH

Cat. No.: B1392740

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N- α -(9-Fluorenylmethoxycarbonyl)-L- α -aminosuberic acid ω -tert-butyl ester, commonly known as **Fmoc-Asu(OtBu)-OH**. This reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and other advanced research applications.

Core Compound Overview

Fmoc-Asu(OtBu)-OH is a derivative of L- α -aminosuberic acid, a non-proteinogenic amino acid. It is strategically modified with two key protecting groups:

- Fmoc (9-Fluorenylmethoxycarbonyl) Group:** Attached to the α -amino group, this base-labile protecting group is stable under acidic conditions, allowing for the selective deprotection of side-chain protecting groups. It is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
- OtBu (tert-Butyl) Group:** This acid-labile group protects the ω -carboxyl group on the side chain. It prevents unwanted side reactions during peptide coupling and is removed during the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA).

This orthogonal protection scheme makes **Fmoc-Asu(OtBu)-OH** an invaluable building block for introducing a dicarboxylic acid moiety into a peptide sequence, which can be useful for

creating crosslinks, attaching other molecules, or modifying the overall charge and conformation of the peptide.

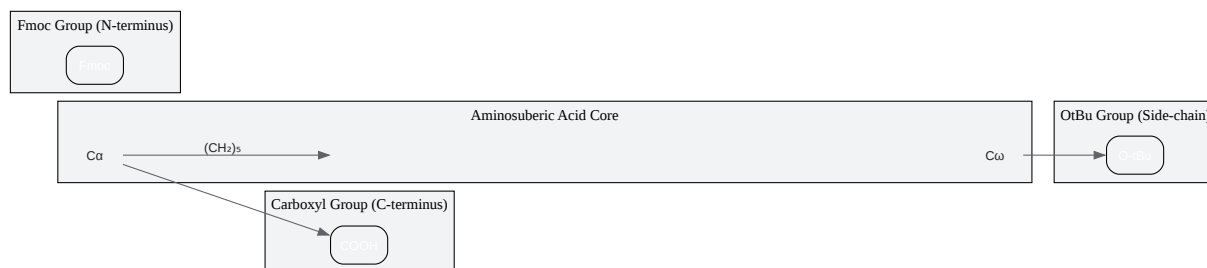
Quantitative and Physicochemical Data

The key properties of **Fmoc-Asu(OtBu)-OH** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	467.56 g/mol	[1][2]
Molecular Formula	C ₂₇ H ₃₃ NO ₆	[1][3]
CAS Number	276869-41-1	[1][3]
Appearance	White to off-white powder	[1]
Purity	≥ 97% (HPLC)	[1][2]
Optical Rotation	[α] _D ²⁰ = -11 ± 2° (c=1 in DMF)	[1]
IUPAC Name	(2S)-8-tert-butoxy-2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-8-oxooctanoic acid	[2]
Storage Conditions	0-8 °C; some suppliers recommend -20°C for long-term storage.	[1][2]

Molecular Structure

The chemical structure of **Fmoc-Asu(OtBu)-OH** is depicted below, illustrating the spatial arrangement of the Fmoc, OtBu, and amino acid components.



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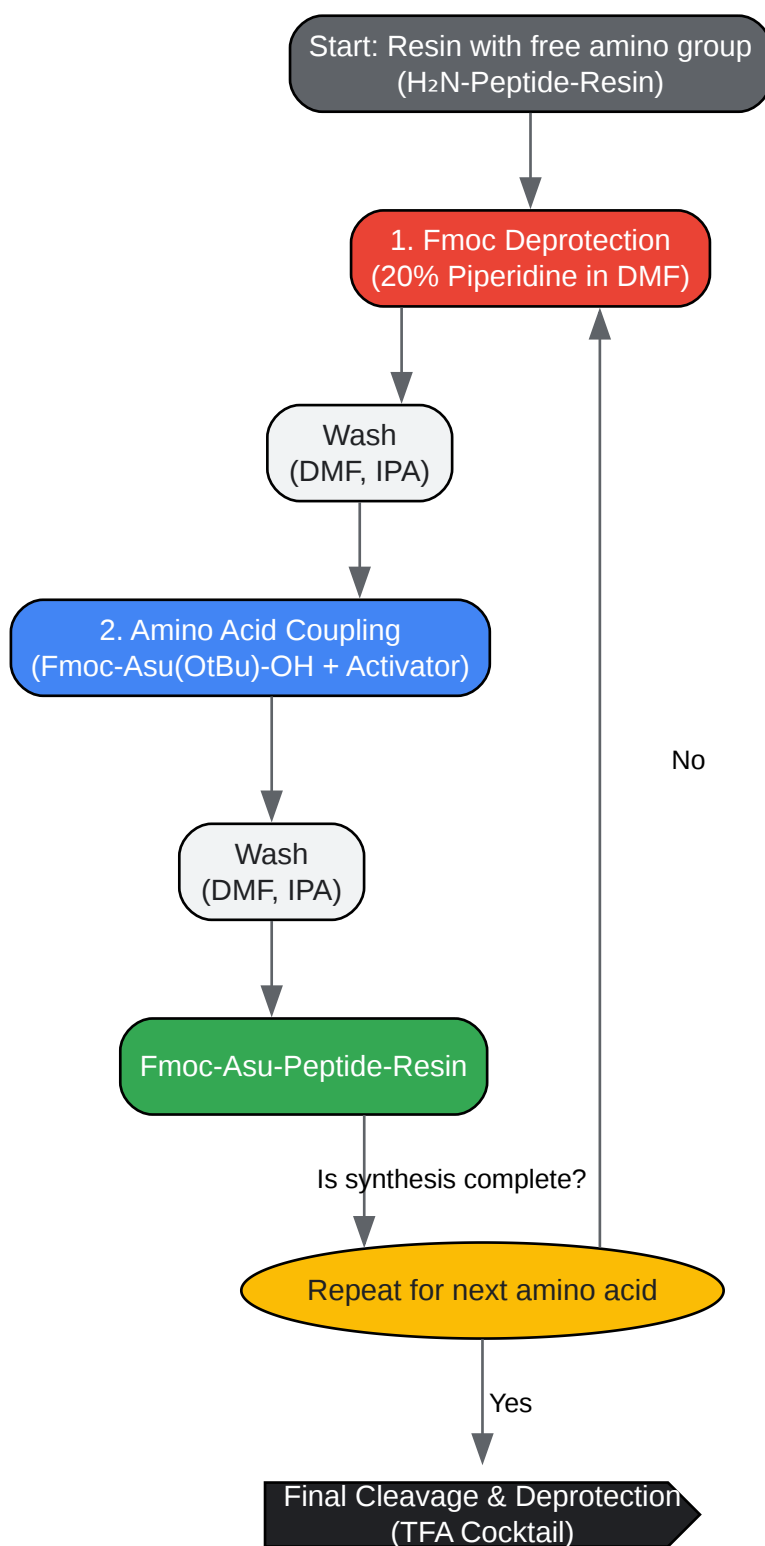
Caption: Chemical structure of **Fmoc-Asu(OtBu)-OH**.

Experimental Protocols and Applications

Fmoc-Asu(OtBu)-OH is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized workflow and a representative experimental protocol for its incorporation into a peptide chain.

General Workflow for SPPS using Fmoc-Asu(OtBu)-OH

The following diagram outlines the iterative cycle of SPPS for adding an amino acid residue to a growing peptide chain anchored to a solid support (resin).



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Caption: General workflow for Solid-Phase Peptide Synthesis.

Representative Experimental Protocol: Coupling Reaction

This protocol describes the manual coupling of **Fmoc-Asu(OtBu)-OH** to a resin-bound peptide with a free N-terminal amine.

Materials:

- Peptide-resin with a free amino group.
- **Fmoc-Asu(OtBu)-OH**.
- Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Base, e.g., DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.
- Anhydrous, amine-free DMF (N,N-Dimethylformamide).
- Reaction vessel for SPPS.

Procedure:

- Resin Preparation:
 - Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
 - If the N-terminal amino acid is Fmoc-protected, perform the deprotection step by treating the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once.
 - Thoroughly wash the resin with DMF (3-5 times) followed by isopropanol (IPA) (2-3 times) and again with DMF (3-5 times) to remove all traces of piperidine.
- Activation of **Fmoc-Asu(OtBu)-OH**:
 - In a separate vial, dissolve 3-5 molar equivalents of **Fmoc-Asu(OtBu)-OH** (relative to the resin substitution) in a minimal amount of DMF.

- Add an equimolar amount of the coupling reagent (e.g., HATU) to the amino acid solution.
- Add 2 equivalents of a non-nucleophilic base (e.g., DIPEA) to the mixture.
- Allow the activation to proceed for 3-8 minutes at room temperature. The solution may change color.
- Coupling to the Resin:
 - Drain the DMF from the washed resin.
 - Add the activated amino acid solution to the resin in the reaction vessel.
 - Agitate the mixture gently at room temperature for 1-4 hours. The reaction time may vary depending on the sequence.
- Post-Coupling Wash:
 - After the coupling period, drain the reaction solution.
 - Wash the resin thoroughly with DMF (3-5 times), IPA (2-3 times), and finally DMF (3-5 times) to remove any unreacted reagents and byproducts.
- Monitoring and Repetition (Optional):
 - A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines.
 - If the test is positive, indicating an incomplete reaction, the coupling step (steps 2-4) can be repeated with fresh reagents.

This newly coupled **Fmoc-Asu(OtBu)-OH** residue is now ready for the deprotection of its N-terminal Fmoc group to allow for the addition of the next amino acid in the sequence.

Applications in Drug Development and Research

Fmoc-Asu(OtBu)-OH is a versatile building block with several applications:

- **Peptide-Based Therapeutics:** It is used to design and synthesize peptide drugs with modified properties.^[1] The aminosuberic acid moiety can act as a spacer or linker.
- **Bioconjugation:** The free carboxyl group (after deprotection) can be used to attach peptides to other molecules like carrier proteins, labels, or drug delivery systems.^[1]
- **Peptide Libraries:** It is essential for creating diverse peptide libraries for screening potential drug candidates.
- **Structural Biology:** It aids in the synthesis of modified peptides to study protein-protein interactions and enzyme functions.

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